molecular formula C9H8ClFO B1342048 3-Chloro-1-(2-fluorophenyl)propan-1-one CAS No. 898767-04-9

3-Chloro-1-(2-fluorophenyl)propan-1-one

Cat. No.: B1342048
CAS No.: 898767-04-9
M. Wt: 186.61 g/mol
InChI Key: WCNSDVGUYXGZDE-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-(2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones

Scientific Research Applications

3-Chloro-1-(2-fluorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-(2-fluorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific biological pathways. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-fluorophenyl)propan-1-one
  • 3-Chloro-1-(2-chlorophenyl)propan-1-one
  • 3-Chloro-1-(2-bromophenyl)propan-1-one

Uniqueness

3-Chloro-1-(2-fluorophenyl)propan-1-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-chloro-1-(2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNSDVGUYXGZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601642
Record name 3-Chloro-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-04-9
Record name 3-Chloro-1-(2-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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